

Application of J-104129 in Smooth Muscle Pharmacology: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key player in the regulation of smooth muscle contraction across various organ systems. Its high selectivity for M3 over M2 receptors makes it a valuable pharmacological tool for dissecting the specific roles of these receptor subtypes in smooth muscle physiology and pathophysiology.[1] This document provides detailed application notes and experimental protocols for the use of **J-104129** in smooth muscle pharmacology research.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of **J-104129**.

Table 1: Receptor Binding Affinity of J-104129



Receptor Subtype	Preparation	Radioligand	Ki (nM)	Selectivity (M2/M3)
Human M3	Cloned human muscarinic receptors expressed in CHO cells	[³H]N- methylscopolami ne	4.2	~117-fold
Human M2	Cloned human muscarinic receptors expressed in CHO cells	[³H]N- methylscopolami ne	490	

Table 2: Functional Antagonist Potency of **J-104129** in Isolated Tissues

Tissue Preparation	Agonist	Parameter	Value
Rat Trachea	Acetylcholine	KB (nM)	3.3

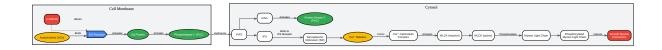
Table 3: In Vivo Efficacy of J-104129

Animal Model	Challenge	Endpoint	ED50
Anesthetized Rats	Acetylcholine-induced bronchoconstriction	Inhibition of bronchoconstriction	0.58 mg/kg (p.o.)

Signaling Pathways

J-104129 exerts its effects by competitively blocking the M3 muscarinic receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.



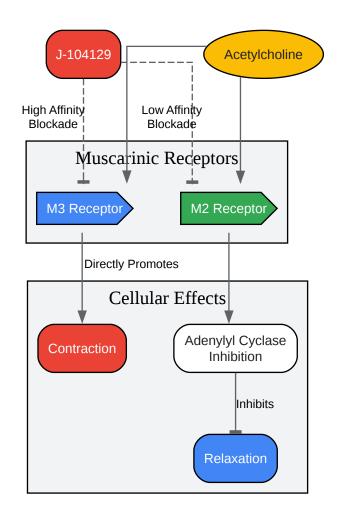


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Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

J-104129's selectivity for the M3 receptor over the M2 receptor is crucial. While M3 receptor activation directly leads to contraction, M2 receptor activation can indirectly contribute to contraction by inhibiting adenylyl cyclase, which reduces cAMP levels and subsequently decreases the activity of protein kinase A (PKA). PKA normally promotes smooth muscle relaxation.





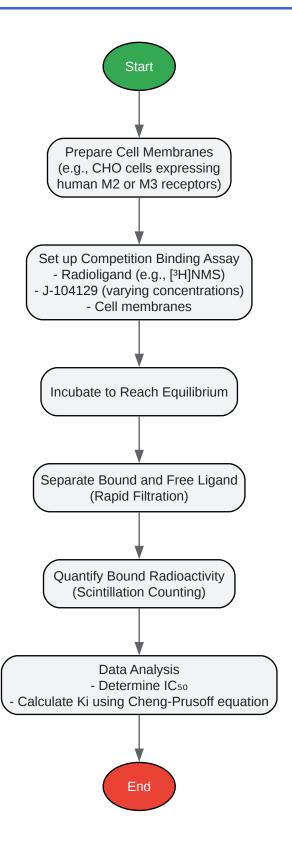
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Caption: J-104129's Selective Blockade of M3 over M2 Receptors.

Experimental Protocols Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity (Ki) of **J-104129** for muscarinic receptor subtypes.





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Caption: Workflow for Radioligand Binding Assay.



Materials:

- Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO cells).
- Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
- J-104129.
- Non-specific binding control (e.g., a high concentration of atropine).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
- · Wash buffer (ice-cold binding buffer).
- Glass fiber filters (pre-treated with polyethyleneimine).
- · Scintillation cocktail and counter.

Procedure:

- Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
 Determine protein concentration.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membranes, radioligand (at a concentration close to its Kd), and binding buffer.
 - Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 μM atropine).
 - Competition: Membranes, radioligand, and varying concentrations of J-104129.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

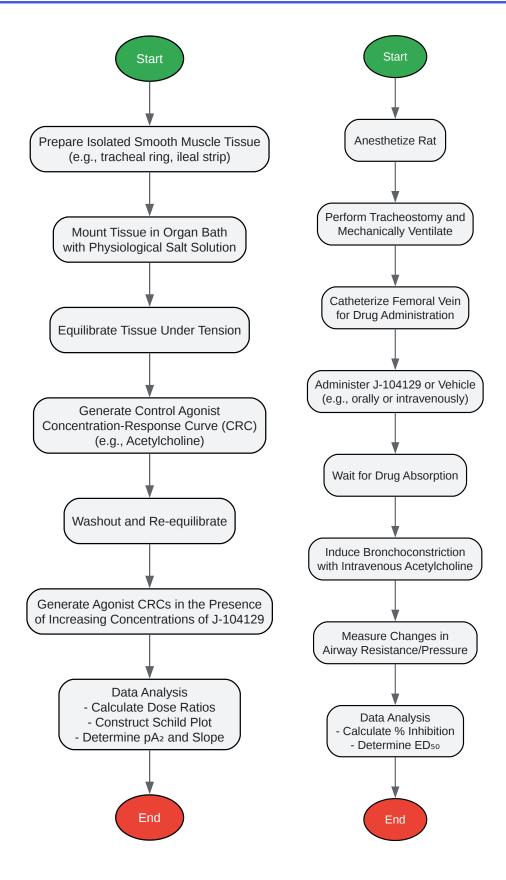


- Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of **J-104129** to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Experiment for Functional Antagonism (Schild Analysis)

This protocol determines the functional antagonist potency (pA₂ or KB) of **J-104129** in a smooth muscle preparation.





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References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
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